molecular formula C15H20O3 B12736137 Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate CAS No. 94204-19-0

Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate

Cat. No.: B12736137
CAS No.: 94204-19-0
M. Wt: 248.32 g/mol
InChI Key: OVKIFUXQGMFRQE-UHFFFAOYSA-N
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Description

Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate is an organic compound with the molecular formula C15H20O3. It is a derivative of benzoic acid and features an allyloxy group, an ethyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate typically involves the esterification of 4-allyloxy-3-ethyl-2-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The allyloxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-allyloxy-3-ethyl-2-methylbenzoate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and chemical properties compared to its analogs. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

CAS No.

94204-19-0

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 3-ethyl-2-methyl-4-prop-2-enoxybenzoate

InChI

InChI=1S/C15H20O3/c1-5-10-18-14-9-8-13(15(16)17-7-3)11(4)12(14)6-2/h5,8-9H,1,6-7,10H2,2-4H3

InChI Key

OVKIFUXQGMFRQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C)C(=O)OCC)OCC=C

Origin of Product

United States

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